2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Industrial production methods often utilize scalable reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Chemical Reactions Analysis
2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For example, nucleophilic addition to the pyridine ring can be carried out under mild base-free conditions, resulting in the formation of stable 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridines . Common reagents used in these reactions include C-nucleophiles, oxidizers, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound also exhibits activities as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors . Additionally, it is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses . As a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is involved in various cellular processes such as growth, differentiation, and immune regulation .
Comparison with Similar Compounds
2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as 1,2,4-triazolo[4,3-a]quinoxaline and 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines These compounds share a similar triazolopyridine core but differ in their substituents and biological activities
Properties
IUPAC Name |
2-cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)7-3-4-8-10-9(6-1-2-6)11-12(8)5-7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHOTSMBGWTEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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